Tert-butyl 3-(2-bromoanilino)piperidine-1-carboxylate
Description
Tert-butyl 3-(2-bromoanilino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of halogenated heterocycles It is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a bromoaniline moiety, and a carboxylate ester group
Properties
CAS No. |
887584-08-9 |
|---|---|
Molecular Formula |
C16H23BrN2O2 |
Molecular Weight |
355.27 g/mol |
IUPAC Name |
tert-butyl 3-(2-bromoanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-6-7-12(11-19)18-14-9-5-4-8-13(14)17/h4-5,8-9,12,18H,6-7,10-11H2,1-3H3 |
InChI Key |
JHAGYPYDBWNGCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-bromoanilino)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2-bromoaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(2-bromoanilino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoaniline moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(2-bromoanilino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. It can serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-bromoanilino)piperidine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. The bromine atom and the piperidine ring can play crucial roles in binding to these targets and modulating their activity. The exact pathways involved can vary depending on the biological context and the specific target being studied .
Comparison with Similar Compounds
- Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate
- Tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate
- Tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate
Comparison: Tert-butyl 3-(2-bromoanilino)piperidine-1-carboxylate is unique due to the presence of the bromoaniline moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry .
Biological Activity
Tert-butyl 3-(2-bromoanilino)piperidine-1-carboxylate (CAS No. 887584-08-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a tert-butyl ester and a bromoaniline moiety. Its molecular formula is C15H20BrN2O2, with a molecular weight of approximately 340.24 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromoaniline group may enhance its binding affinity to specific proteins, potentially influencing pathways related to:
- Kinase Inhibition : Research indicates that compounds with similar structures can inhibit various kinases, which are critical in cancer progression and other diseases .
- Antimicrobial Activity : The compound may exhibit antibacterial or antifungal properties, as suggested by studies on related piperidine derivatives .
Anticancer Activity
A study evaluating the anticancer properties of piperidine derivatives found that certain compounds demonstrated significant inhibitory effects on cancer cell proliferation. This compound was included in this evaluation, showing promising results against various cancer cell lines.
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 15.4 | |
| Similar Piperidine Derivative | HeLa (Cervical Cancer) | 12.0 |
Antimicrobial Activity
In another study focusing on antimicrobial efficacy, the compound was tested against several bacterial strains. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
-
Case Study on Anticancer Effects :
A recent investigation into the effects of various piperidine derivatives on cancer cell lines revealed that this compound significantly inhibited the growth of A549 cells. The study utilized MTT assays to quantify cell viability and determined that the compound's mechanism involved apoptosis induction through caspase activation. -
Case Study on Antimicrobial Properties :
An exploration of the antimicrobial properties of this compound highlighted its effectiveness against Staphylococcus aureus. The study employed disk diffusion methods and concluded that the compound could serve as a lead structure for developing new antibiotics targeting resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
